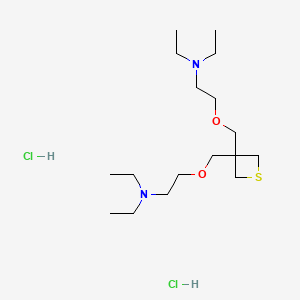
Ethanamine, 2,2'-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a thietane ring and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- N,N-diethyl-2-(3-methylphenoxy)ethanamine
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
Uniqueness
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is unique due to its thietane ring structure and the presence of multiple functional groups
Propiedades
Número CAS |
41945-16-8 |
|---|---|
Fórmula molecular |
C17H38Cl2N2O2S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[[3-[2-(diethylamino)ethoxymethyl]thietan-3-yl]methoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C17H36N2O2S.2ClH/c1-5-18(6-2)9-11-20-13-17(15-22-16-17)14-21-12-10-19(7-3)8-4;;/h5-16H2,1-4H3;2*1H |
Clave InChI |
FRJXLYPUOCMSSF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC1(CSC1)COCCN(CC)CC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



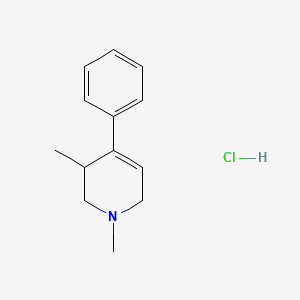

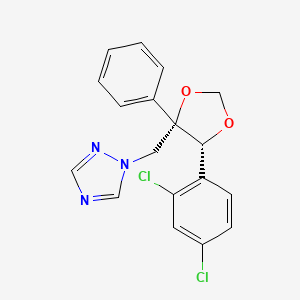
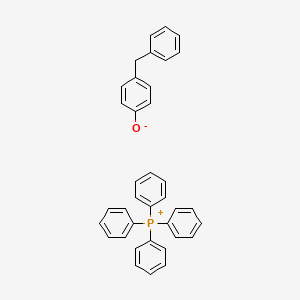

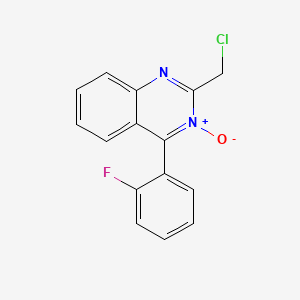

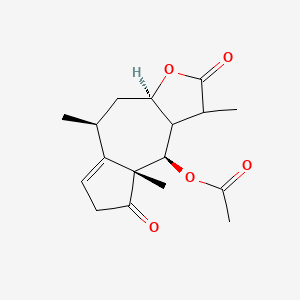
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
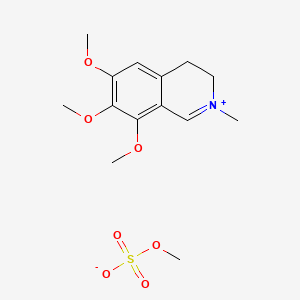
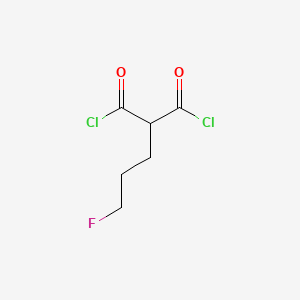
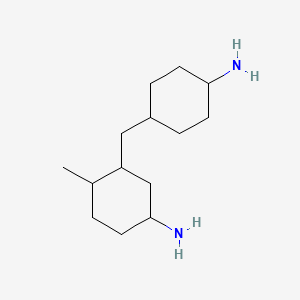
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
